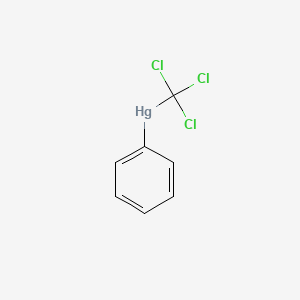

Phenyl(trichloromethyl)mercury

Description

Properties

IUPAC Name |

phenyl(trichloromethyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIAEGXPYBMVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062964 | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3294-57-3 | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3294-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromethylphenylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003294573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, phenyl(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl(trichloromethyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMETHYLPHENYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH955G783H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of a Dichlorocarbene Tamed: A Historical and Technical Guide to Phenyl(trichloromethyl)mercury

A Senior Application Scientist's Perspective on a Landmark Reagent in Organic Synthesis

In the annals of synthetic organic chemistry, the pursuit of controlled and efficient methods for the generation of reactive intermediates has been a perpetual frontier. Among these fleeting species, carbenes, with their divalent carbon atom, have held a particular fascination and utility. This in-depth technical guide delves into the history, synthesis, and application of a pivotal molecule in this field: Phenyl(trichloromethyl)mercury. This organomercurial, often referred to as Seyferth's reagent, emerged as a remarkably versatile and reliable precursor for dichlorocarbene (:CCl₂), transforming the landscape of cyclopropanation and other carbene-mediated reactions.

The Pre-Seyferth Era: The Challenge of Dichlorocarbene Generation

The existence of dichlorocarbene as a reactive intermediate was first postulated by Anton Geuther in 1862.[1] However, for nearly a century, its generation and subsequent synthetic application remained a significant challenge. Early methods, such as the reaction of chloroform with a strong base, were often harsh, leading to low yields and a lack of substrate compatibility.[1][2] These approaches, while groundbreaking, highlighted the need for a milder, more controlled source of dichlorocarbene. The reinvestigation of its generation by Jack Hine in 1950 and the subsequent work by William von Eggers Doering in 1954 on its synthetic utility further underscored both its potential and the limitations of the existing methodologies.[1]

The Breakthrough: The Emergence of this compound

The landscape of carbene chemistry was irrevocably changed in the 1960s through the pioneering work of Dietmar Seyferth and his research group.[2] They introduced this compound as a stable, crystalline solid that, upon thermal decomposition, cleanly released dichlorocarbene.[1][2] This discovery provided chemists with an exceptionally versatile tool for the transfer of :CCl₂ to a wide array of unsaturated systems.[3]

Synthesis of this compound

The original and most common synthesis of this compound involves the reaction of phenylmercuric chloride with sodium trichloroacetate.[2][4] The pyrolysis of sodium trichloroacetate was first described by Wagner, and later adapted by Razuvaev for the synthesis of organomercurials.[5]

Reaction Scheme: NaO₂CCCl₃ + C₆H₅HgCl → C₆H₅HgCCl₃ + NaCl + CO₂[4]

Several other synthetic routes have also been developed, offering alternative starting materials and reaction conditions.[5]

| Starting Materials | Reagents | Yield (%) |

| Phenylmercuric chloride | Sodium trichloroacetate | 65-77[2] |

| Phenylmercuric bromide | Sodium methoxide, Ethyl trichloroacetate | 62-71[5] |

| Phenylmercuric chloride | Potassium t-butoxide, Chloroform | 75[5] |

Experimental Protocol: Synthesis from Phenylmercuric Chloride and Sodium Trichloroacetate [2]

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is used.

-

Reagents: Phenylmercuric chloride and sodium trichloroacetate are added to the flask.

-

Solvent: Anhydrous 1,2-dimethoxyethane is added as the solvent.

-

Reaction: The mixture is refluxed with vigorous stirring. The evolution of carbon dioxide and the precipitation of sodium chloride are observed.

-

Workup: After the reaction is complete, the mixture is cooled and the precipitated sodium chloride is removed by filtration.

-

Isolation: The solvent is removed from the filtrate under reduced pressure.

-

Purification: The resulting solid is recrystallized from a suitable solvent, such as chloroform, to yield white, crystalline this compound.

Mechanism of Dichlorocarbene Transfer

The utility of this compound lies in its ability to thermally decompose and transfer dichlorocarbene to a substrate. The reaction is believed to proceed through a concerted mechanism where the mercurial interacts with the alkene, leading to the formation of the cyclopropane ring and phenylmercuric chloride as a byproduct.[4]

Overall Transformation: C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂[4]

This controlled release of dichlorocarbene under neutral conditions represented a significant advantage over the base-mediated methods, allowing for reactions with a broader range of sensitive substrates.

Caption: Thermal decomposition of this compound.

Applications in Organic Synthesis

The primary application of this compound is in the synthesis of gem-dihalocyclopropanes through the addition of dichlorocarbene to alkenes.[2] This method proved to be particularly effective for unreactive olefins, such as ethylene and tetrachloroethylene, which gave poor yields with other dichlorocarbene precursors.[2]

Beyond cyclopropanation, Seyferth's reagent found use in a variety of other transformations, including:

-

The formation of dihalomethyl derivatives of silicon and germanium.[2][5]

-

The conversion of carboxylic acids to dichloromethyl esters.[2][5]

-

The synthesis of diarylcyclopropenones from diarylacetylenes.[2][5]

Caption: Synthetic applications of this compound.

Safety and Decline in Use

As with all organomercury compounds, this compound is highly toxic.[2] It is classified as fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[2] The significant health and environmental hazards associated with mercury compounds have led to a decline in the use of Seyferth's reagent in modern organic synthesis. Safer and more environmentally benign methods for dichlorocarbene generation, such as phase-transfer catalysis using chloroform and a base, have largely superseded it.[6]

Conclusion

The discovery and development of this compound by Dietmar Seyferth and his contemporaries marked a pivotal moment in the history of carbene chemistry. It provided a reliable and versatile method for the generation of dichlorocarbene, opening up new avenues for the synthesis of a wide range of organic molecules. While its use has diminished due to toxicity concerns, the fundamental principles established through its study continue to inform the development of modern synthetic methodologies. The story of this compound serves as a testament to the ingenuity of synthetic chemists in taming reactive intermediates and harnessing their power for molecular construction.

References

-

Organic Syntheses Procedure: this compound. Available at: [Link]

-

This compound - Grokipedia. Available at: [Link]

-

This compound - Wikipedia. Available at: [Link]

-

Dichlorocarbene - Wikipedia. Available at: [Link]

-

Seyferth, D. (1972). Phenyl(trihalomethyl)mercury compounds. Exceptionally versatile dihalocarbene precursors. Accounts of Chemical Research, 5(2), 65–74. Available at: [Link]

-

Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features. Available at: [Link]

Sources

The Enduring Legacy of Dietmar Seyferth: A Technical Guide to Organomercury-Mediated Divalent Carbon Transfer

Introduction: A Paradigm Shift in Carbene Chemistry

Professor Dietmar Seyferth (1929-2020) was a towering figure in the field of organometallic chemistry, leaving an indelible mark on both main group and transition metal chemistry.[1][2] His meticulous and innovative research opened up new avenues for synthetic chemists, and his contributions as the founding editor of the journal Organometallics shaped the discourse in the field for decades.[1] While his research interests were broad, this guide focuses on a particularly impactful area of his work: the development and application of organomercury compounds as versatile reagents for the transfer of divalent carbon species, particularly dihalocarbenes.

Prior to Seyferth's contributions, the generation of dihalocarbenes for synthetic applications, such as the cyclopropanation of olefins, often relied on harsh basic conditions (e.g., the Doering-von E. Hoffmann reaction using a haloform and a strong base). These methods, while effective for certain substrates, were incompatible with base-sensitive functional groups. Seyferth's development of phenyl(trihalomethyl)mercury compounds provided a neutral, thermally-activated source of dihalocarbenes, significantly expanding the scope and utility of these reactive intermediates in organic synthesis.[3] This guide will provide an in-depth technical overview of Seyferth's pioneering work in this area, intended for researchers, scientists, and professionals in drug development who can leverage this powerful chemistry in their own synthetic endeavors.

The Seyferth Reagents: Phenyl(trihalomethyl)mercury Compounds

The cornerstone of Seyferth's contribution to organomercury chemistry is the development of a class of reagents with the general formula PhHgCX₃, where X can be Cl, Br, or a combination thereof. The most commonly employed of these is phenyl(bromodichloromethyl)mercury, PhHgCCl₂Br. These compounds are typically stable, crystalline solids that can be prepared and handled with standard laboratory techniques.

Synthesis of Phenyl(trihalomethyl)mercury Reagents

The synthesis of these reagents is straightforward and relies on the reaction of a phenylmercuric halide with a haloform and a strong, non-nucleophilic base, typically potassium tert-butoxide. The general reaction is as follows:

PhHgX + HCX'₃ + KOBu-t → PhHgCX'₃ + KX + HOBu-t

The choice of haloform and phenylmercuric halide determines the specific trihalomethyl group on the final mercury reagent. For example, the synthesis of phenyl(bromodichloromethyl)mercury proceeds from phenylmercuric chloride, bromoform, and potassium tert-butoxide.

Divalent Carbon Transfer: The Cyclopropanation of Olefins

The primary synthetic application of Seyferth's organomercury reagents is the dihalocyclopropanation of alkenes. Upon heating, typically in an inert solvent such as benzene or toluene, the phenyl(trihalomethyl)mercury compound undergoes a reversible α-elimination to generate a dihalocarbene, which is then trapped by an olefin to form a gem-dihalocyclopropane.

The Reaction Mechanism: A Stepwise Approach

The mechanism of dihalocarbene transfer from Seyferth's reagents has been the subject of detailed study. It is generally accepted to proceed through a concerted, yet asynchronous, transition state. The key steps are:

-

Thermal Dissociation: The phenyl(trihalomethyl)mercury reagent undergoes a reversible dissociation to form phenylmercuric halide and the free dihalocarbene. This equilibrium lies far to the left, meaning the concentration of free carbene at any given time is very low.

-

Carbene Addition to the Olefin: The highly electrophilic dihalocarbene then adds to the electron-rich double bond of the olefin in a stereospecific manner. The stereochemistry of the starting olefin is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane.

The overall transformation can be visualized as a two-step process, with the thermal generation of the carbene being the rate-determining step.

Caption: Generalized mechanism of dihalocyclopropanation using a Seyferth reagent.

Scope and Advantages of the Seyferth Method

The use of phenyl(trihalomethyl)mercury reagents for dihalocyclopropanation offers several significant advantages over traditional base-mediated methods:

-

Neutral Reaction Conditions: The thermal generation of the carbene avoids the need for strong bases, making the reaction compatible with a wide range of functional groups that are sensitive to basic conditions, such as esters, ketones, and amides.

-

High Yields: The reactions generally proceed in high yields with a variety of olefins.

-

Stereospecificity: The concerted nature of the carbene addition ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.

The table below summarizes the yields of dichlorocyclopropanation for a range of olefins using phenyl(bromodichloromethyl)mercury.

| Olefin | Product | Yield (%) |

| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 95 |

| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 85 |

| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 78 |

| cis-2-Butene | cis-1,1-Dichloro-2,3-dimethylcyclopropane | 90 |

| trans-2-Butene | trans-1,1-Dichloro-2,3-dimethylcyclopropane | 88 |

Data compiled from various sources reporting on Seyferth's work.

Experimental Protocol: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane

This protocol provides a representative procedure for the dichlorocyclopropanation of cyclohexene using phenyl(bromodichloromethyl)mercury.

Materials:

-

Phenyl(bromodichloromethyl)mercury (PhHgCCl₂Br)

-

Cyclohexene

-

Anhydrous benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phenyl(bromodichloromethyl)mercury (10.0 g, 22.8 mmol) and anhydrous benzene (100 mL).

-

Add cyclohexene (4.68 g, 57.0 mmol) to the flask.

-

Heat the reaction mixture to reflux with stirring under a nitrogen atmosphere for 4 hours.

-

Allow the reaction mixture to cool to room temperature. The phenylmercuric bromide will precipitate out of solution.

-

Filter the mixture to remove the precipitated phenylmercuric bromide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to afford 7,7-dichlorobicyclo[4.1.0]heptane as a colorless oil.

Caption: Workflow for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane.

Conclusion: A Lasting Impact on Synthetic Chemistry

Dietmar Seyferth's development of phenyl(trihalomethyl)mercury reagents revolutionized the field of dihalocarbene chemistry. By providing a neutral and efficient source of these reactive intermediates, he opened the door for the synthesis of a vast array of dihalocyclopropanes from base-sensitive olefins. This work not only demonstrated Seyferth's profound understanding of organometallic reactivity but also provided a powerful tool that continues to be relevant in modern organic synthesis. The principles established by his research have paved the way for the development of other carbene transfer reagents and have had a lasting impact on the construction of complex molecular architectures.

References

-

Seyferth, D. (2010). Looking Back on Happy Years in Chemistry. Organometallics, 29(21), 4648–4681. [Link]

-

Seyferth, D., & Shih, H. M. (1973). Synthesis of heterocyclic systems via 1,4-addition reactions of phenyl(bromodichloromethyl)mercury derived dichlorocarbene. Journal of the American Chemical Society, 95(25), 8464–8465. [Link]

-

Chirik, P. J. (2020). Dietmar Seyferth (1929–2020): A Foundational and Enduring Legacy at Organometallics. Organometallics, 39(16), 2883–2885. [Link]

-

Seyferth, D., Mai, V. A., & Gordon, M. E. (1968). Haloethyl-metal compounds. XXXIII. Insertion of phenyl (bromodichloromethyl)mercury-derived dichlorocarbene into carbon-hydrogen bonds. Ethers. The Journal of Organic Chemistry, 33(12), 4474–4478. [Link]

-

Seyferth, D., Jula, T. F., Dertouzos, H., & Pereyre, M. (1968). The preparation of group IV organometallic compounds containing gem-dihalocyclopropyl groups. Journal of Organometallic Chemistry, 11(1), 63-76. [Link]

-

Seyferth, D. (1970). Divalent carbon insertions into Group IV hydrides and halides. Pure and Applied Chemistry, 23(4), 391-412. [Link]

-

ACS Axial. (2020). Organometallic Chemistry Giant, Dietmar Seyferth (1929-2020). [Link]

-

ResearchGate. (n.d.). A New Preparation of Dihalocarbenes by an Organometallic Route. [Link]

-

Seyferth, D., Burlitch, J. M., Minasz, R. J., Mui, J. Y. P., Simmons, H. D., Treiber, A. J. H., & Dowd, S. R. (1965). Halomethyl-Metal Compounds. II. The Preparation of gem-Dihalocyclopropanes by the Reaction of Phenyl(trihalomethyl)mercury Compounds with Olefins. Journal of the American Chemical Society, 87(19), 4259–4270. [Link]

Sources

An In-depth Technical Guide to the Solubility of Phenyl(trichloromethyl)mercury in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(trichloromethyl)mercury, often referred to as Seyferth's reagent, is a pivotal organomercury compound in the field of organic synthesis.[1] Its primary utility lies in its role as a precursor to dichlorocarbene (:CCl₂), a highly reactive intermediate essential for the cyclopropanation of alkenes and other carbene-mediated transformations.[2][3] This white crystalline solid, with the chemical formula C₇H₅Cl₃Hg, possesses a unique solubility profile that is critical for its effective application in various reaction media.[1][3] Understanding and controlling its solubility is paramount for optimizing reaction conditions, ensuring reaction homogeneity, and facilitating product purification.

This technical guide provides a comprehensive exploration of the solubility of this compound in a range of common organic solvents. It delves into the theoretical underpinnings of its dissolution, offers qualitative and semi-quantitative solubility data, and presents detailed experimental protocols for the precise determination of its solubility. Furthermore, this guide emphasizes the critical safety and handling procedures necessary when working with this highly toxic compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₃Hg | [3][4] |

| Molar Mass | 396.07 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 114-118 °C | [3][5] |

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. For this compound, a moderately polar organometallic compound, its solubility is dictated by the balance of several factors:

-

Van der Waals Forces: The phenyl and trichloromethyl groups contribute to London dispersion forces, which are more significant in nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-Hg and C-Cl bonds introduce dipole moments, favoring interactions with polar solvents.

-

Lattice Energy: The energy required to break the crystal lattice of solid this compound must be overcome by the solvation energy released upon dissolution.

A solvent's ability to effectively solvate the this compound molecule, thereby stabilizing it in solution, is the primary determinant of its solubility. Solvents with a polarity and intermolecular force profile similar to the solute will generally exhibit higher dissolving power.

Solubility Profile in Organic Solvents

Qualitative Solubility:

This compound is generally described as being soluble in a variety of common organic solvents.[3]

-

High Solubility: Chloroform, Diethyl ether, Benzene, Tetrahydrofuran (THF)

-

Moderate to Low Solubility: Acetone, Dichloromethane, Carbon Tetrachloride

-

Insoluble: Hexane and other aliphatic hydrocarbons

Semi-Quantitative Solubility in Hot Chloroform:

A valuable piece of semi-quantitative data can be extracted from a documented recrystallization procedure. In this procedure, 44.8 grams of this compound are dissolved in 130 mL of hot chloroform.[6] This suggests a significant increase in solubility with temperature in this solvent.

From this information, we can estimate the solubility of this compound in hot chloroform to be approximately:

~34.5 g / 100 mL

This high solubility in hot chloroform, followed by what is likely a much lower solubility at room temperature, is the principle behind its successful purification by recrystallization.

Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is essential. The following section provides a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent of interest using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Experimental Workflow: Solubility Determination

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Phenylmercuric chloride

-

Sodium trichloroacetate

-

1,2-Dimethoxyethane (DME), anhydrous

-

Diethyl ether

-

Chloroform

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylmercuric chloride (0.1 mole), sodium trichloroacetate (0.15 mole), and 150 mL of anhydrous 1,2-dimethoxyethane. [6]

-

-

Reaction:

-

Workup:

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water. [6] * Extract the resulting aqueous mixture with four 50-mL portions of diethyl ether. [6] * Combine the organic extracts and wash them with two 50-mL portions of water. [6] * Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. [6]

-

-

Purification:

-

The resulting white solid is the crude product.

-

Dissolve the crude solid in hot chloroform (approximately 130 mL for a 44.8 g crude product). [6] * Perform fractional crystallization by slowly cooling the solution to obtain pure, crystalline this compound. [6] * Collect the crystals by filtration and dry them under vacuum.

-

Safety and Handling

This compound is a highly toxic organomercury compound and must be handled with extreme caution. [4]Ingestion, inhalation, and skin contact can be fatal. It is also a suspected teratogen and can cause damage to organs through prolonged or repeated exposure. [4] Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Respiratory Protection: All work with solid this compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Spill and Waste Management:

-

Spill Cleanup: In case of a small spill, decontaminate the area using a commercially available mercury spill kit. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, filter paper, contaminated glassware) and liquid waste must be collected in designated, clearly labeled hazardous waste containers for disposal by a certified hazardous waste management company. Do not dispose of any mercury-containing waste in regular trash or down the drain.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental guidance. While a comprehensive quantitative solubility dataset remains to be fully established in the literature, the information and protocols presented herein empower researchers to make informed decisions regarding solvent selection and to precisely determine solubility parameters for their specific applications. The paramount importance of stringent safety protocols when handling this hazardous material cannot be overstated. By adhering to the guidelines outlined in this document, scientists can safely and effectively utilize this compound in their research endeavors.

References

-

Organic Syntheses. This compound. Available from: [Link]

-

Grokipedia. This compound. Available from: [Link]

-

Wikipedia. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

Massachusetts Government. Mercury Spill Clean Up Procedure. Available from: [Link]

-

National Collaborating Centre for Environmental Health. Cleanup Instructions for Small Mercury Spills. Available from: [Link]

-

New York State Department of Health. Cleaning Up a Small Mercury Spill. Available from: [Link]

-

University of British Columbia. Mercury Spill Clean-up Procedure. Available from: [Link]

-

Ohio Environmental Protection Agency. Mercury Spill Response & Clean-up Guidance Document. Available from: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of Seyferth's Reagent (Phenyl(tribromomethyl)mercury)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seyferth's reagent, specifically phenyl(tribromomethyl)mercury (C₆H₅HgCBr₃), is a pivotal tool in organic synthesis, primarily for the generation of dibromocarbene (:CBr₂). Its efficacy in cyclopropanation and other carbene-mediated transformations is well-documented. However, the utility of this organomercury compound is intrinsically linked to its thermal stability. This guide provides a comprehensive analysis of the thermal decomposition of phenyl(tribromomethyl)mercury, synthesizing available data, theoretical principles, and practical insights to ensure its safe and effective use in research and development.

Introduction: The Dual Nature of Seyferth's Reagent

Phenyl(tribromomethyl)mercury, a member of the family of Seyferth reagents, is a crystalline solid that serves as a convenient and efficient precursor for the generation of dibromocarbene.[1][2] Unlike methods that require strong bases and protic solvents, Seyferth's reagent allows for the clean thermal generation of the carbene, often leading to higher yields and cleaner reactions, particularly with sensitive substrates.[1]

However, the very property that makes this reagent valuable—its ability to undergo thermal decomposition—also presents a significant challenge. The thermal lability of phenyl(tribromomethyl)mercury necessitates a thorough understanding of its decomposition profile to ensure predictable reaction outcomes and, most importantly, laboratory safety. This guide will delve into the mechanistic underpinnings of its decomposition, factors influencing its stability, methodologies for its thermal analysis, and best practices for its handling and storage.

The Core of Instability: Mechanism of Thermal Decomposition

The thermal decomposition of phenyl(tribromomethyl)mercury proceeds via a unimolecular α-elimination pathway to generate dibromocarbene and phenylmercuric bromide. This process is analogous to the decomposition of its chloro-analogue, phenyl(trichloromethyl)mercury.[1]

The fundamental decomposition reaction is as follows:

C₆H₅HgCBr₃(s) → C₆H₅HgBr(s) + :CBr₂(g)

The reaction is driven by the formation of the thermodynamically stable phenylmercuric bromide and the highly reactive dibromocarbene. The dibromocarbene can then be trapped by an appropriate substrate, such as an alkene, to form a dibromocyclopropane derivative.

Quantifying Thermal Stability: A Lack of Direct Data and a Path Forward

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative thermal analysis data, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), for phenyl(tribromomethyl)mercury. This lack of data necessitates a careful extrapolation from its chloro-analog and qualitative observations from existing literature.

Insights from this compound

This compound is known to be a thermally sensitive compound that requires refrigerated storage at 2-8 °C to prevent decomposition. This strongly suggests that phenyl(tribromomethyl)mercury is also thermally labile and should be handled with similar precautions. The Hg-C bond is the point of cleavage, and the relative strengths of the Hg-CCl₃ and Hg-CBr₃ bonds are expected to be similar, leading to comparable thermal stabilities.

Qualitative Evidence of Thermal Decomposition

A seminal 1967 paper by Seyferth, et al. provides qualitative evidence for the thermal decomposition of phenyl(tribromomethyl)mercury.[3] The study notes that in a chlorobenzene solution at 80°C, the thermal decomposition of the reagent to generate dibromocarbene is a competing reaction with its cleavage by hydrogen chloride.[3] This indicates that at 80°C, the reagent is sufficiently unstable to undergo decomposition at a rate that is significant in the context of a chemical reaction.

Table 1: Comparison of Thermal Stability Indicators for Phenyl(trihalomethyl)mercury Compounds

| Compound | Storage Temperature | Decomposition Behavior |

| This compound | 2-8 °C | Thermally decomposes to generate :CCl₂.[1] |

| Phenyl(tribromomethyl)mercury | Not specified, but refrigeration is prudent | Decomposes at 80 °C in solution.[3] |

Factors Influencing Thermal Stability

The thermal stability of Seyferth's reagent can be influenced by several factors:

-

Purity: The presence of impurities, particularly acidic or nucleophilic species, can potentially catalyze the decomposition of the reagent. The synthesis of phenyl(tribromomethyl)mercury is typically achieved by the reaction of phenylmercuric chloride with sodium tribromoacetate.[1] Residual reactants or byproducts could impact stability.

-

Physical State: The reagent is a solid at room temperature. Its stability in the solid state is likely greater than in solution, where solvent interactions can facilitate decomposition pathways.

-

Temperature: As indicated by the available data, temperature is the primary driver of decomposition. Exceeding the thermal threshold will lead to the generation of dibromocarbene.

-

Light: While not explicitly documented for this specific reagent, many organometallic compounds are light-sensitive. It is good practice to store phenyl(tribromomethyl)mercury in the dark.

Experimental Protocols for Assessing Thermal Stability

Given the lack of published TGA and DSC data, researchers may need to perform their own thermal analysis. The following are generalized protocols that must be adapted with stringent safety precautions due to the toxic nature of organomercury compounds and the potential for energetic decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss associated with the elimination of dibromocarbene.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and located in a well-ventilated fume hood.

-

Sample Preparation: In a glovebox or under an inert atmosphere, carefully weigh 1-5 mg of phenyl(tribromomethyl)mercury into a TGA pan.

-

Experimental Parameters:

-

Temperature Program: Ramp from ambient temperature to a temperature above the expected decomposition (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Atmosphere: Use an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

-

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition. The percentage of mass loss should be correlated with the theoretical mass loss for the elimination of :CBr₂.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy of decomposition and to identify any phase transitions prior to decomposition.

Methodology:

-

Instrument Preparation: Ensure the DSC instrument is clean and calibrated.

-

Sample Preparation: In a glovebox, hermetically seal a small, accurately weighed sample (0.5-2 mg) of phenyl(tribromomethyl)mercury in a DSC pan.

-

Experimental Parameters:

-

Temperature Program: Use a similar temperature program as for TGA, heating at a controlled rate (e.g., 10 °C/min).

-

Atmosphere: Maintain an inert atmosphere.

-

-

Data Analysis: Analyze the DSC thermogram for endothermic or exothermic events. A sharp exotherm would indicate decomposition. The integrated area of this peak can be used to calculate the enthalpy of decomposition.

Safe Handling and Storage: A Mandate for Caution

All organomercury compounds are highly toxic and should be handled with extreme care.[4][5][6][7][8]

Core Safety Directives:

-

Engineering Controls: All manipulations of phenyl(tribromomethyl)mercury must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapor.

-

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves. A double-gloving approach with a laminate-style glove (e.g., Silver Shield®) as the inner layer and a heavy-duty nitrile or neoprene glove as the outer layer is recommended.[7]

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Storage: Store phenyl(tribromomethyl)mercury in a tightly sealed, clearly labeled container in a dedicated, cool, dark, and well-ventilated area.[4][6][8] Refrigerated storage (2-8 °C) is strongly recommended to minimize thermal decomposition.

-

Spill Response: Have a mercury spill kit readily available. In the event of a spill, evacuate the area and follow established institutional procedures for cleaning up mercury-containing waste.

Conclusion: A Call for Further Investigation

Phenyl(tribromomethyl)mercury is an invaluable reagent for the generation of dibromocarbene. However, its thermal instability is a critical parameter that dictates its safe and effective use. While direct quantitative data on its thermal decomposition is currently lacking in the public domain, a cautious approach based on the known properties of its chloro-analog and qualitative experimental observations is warranted. It is imperative that researchers handle this compound with the utmost care, employing appropriate engineering controls and personal protective equipment. Further detailed thermal analysis studies on phenyl(tribromomethyl)mercury are highly encouraged to fill the existing knowledge gap and to provide the scientific community with the data needed to fully harness the synthetic potential of this powerful reagent.

References

-

Seyferth, D., Yick-Pui Mui, J., Todd, L. J., & Darragh, K. V. (1967). Halomethyl-metal compounds VIII. The reaction of phenyl(trihalomethyl)mercury compounds with hydrogen chloride. Journal of Organometallic Chemistry, 8(1), 29–36. [Link]

-

Grokipedia. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 28). This compound. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved January 23, 2026, from [Link]

-

Accounts of Chemical Research. (1972). Phenyl(trihalomethyl)mercury compounds. Exceptionally versatile dihalocarbene precursors. Accounts of Chemical Research, 5(2), 65-72. [Link]

-

Gómez López, I., et al. (2015). Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. Polymer Degradation and Stability, 112, 132-136. [Link]

-

Organometallics. (2020). Dietmar Seyferth: Mentor, Scientist, Scamp, and Great Human Being. Organometallics, 39(16), 2893-2895. [Link]

-

Balci, M., et al. (2004). Addition of Dibromocarbene to Cyclobutene: Characterisation and Mechanism of Formation of the Products. Journal of Chemical Research, 2004(10), 658-660. [Link]

-

Georgia Institute of Technology Environmental Health & Safety. (n.d.). Safe Handling of Mercury and Mercury Compounds. Retrieved January 23, 2026, from [Link]

-

The Safety Master. (2024, February 12). Mercury Handling Safety: Protocols and Precautions in Laboratory Settings. Retrieved January 23, 2026, from [Link]

-

Tewari, G. (2020, April 19). Organometallic Compounds Part 7, Decomposition Pathways of Transition Metal Alkyls [Video]. YouTube. [Link]

-

The Journal of Organic Chemistry. (1970). Halomethyl-metal compounds. LIII. Reactions of phenyl(trihalomethyl)mercury compounds with thiocarbonyl derivatives. The Journal of Organic Chemistry, 35(12), 4231-4234. [Link]

-

Organic & Biomolecular Chemistry Blog. (2025, December 10). Editor's Choice Collection. Retrieved January 23, 2026, from [Link]

-

University of North Carolina at Charlotte. (2022, November). Standard Operating Procedure: Mercury and Organomercury. [Link]

-

Organic Syntheses. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3. Retrieved January 23, 2026, from [Link]

-

University of California, Santa Barbara. (2013, May 20). Mercury and Mercury Compounds Safe Handling Guidelines. [Link]

-

Casas, J. S., et al. (1998). Synthesis and characterization of phenyl [5-(2-thiohydantoinato]mercury (II), and the crystal and molecular structures of its dmso solvate. Polyhedron, 18(1–2), 187–190. [Link]

-

ResearchGate. (n.d.). In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes. Retrieved January 23, 2026, from [Link]

-

Scribd. (n.d.). Safe Handling of Mercury Guidelines. Retrieved January 23, 2026, from [Link]

-

SigutLabs. (2023, March 22). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 28). Seyferth–Gilbert homologation. In Wikipedia. [Link]

-

Seyferth, D., & Burlitch, J. M. (1965). Halomethyl-metal compounds. I. Preparation of phenyl(trihalomethyl)mercury compounds. Journal of Organometallic Chemistry, 4(2), 127-137. [Link]

-

Cookson, P. G., & Deacon, G. B. (1973). Organomercury compounds. XVIII. Thermal decomposition reactions of mercuric arenesulphonate pyridinates. Australian Journal of Chemistry, 26(8), 1893-1903. [Link]

-

R Discovery. (n.d.). Phenyl-mercury-compounds Research Articles. Retrieved January 23, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sci-Hub. Halomethyl-metal compounds VIII. The reaction of phenyl(trihalomethyl)mercury compounds with hydrogen chloride / Journal of Organometallic Chemistry, 1967 [sci-hub.box]

- 4. ehs.gatech.edu [ehs.gatech.edu]

- 5. Mercury Handling Safety: Protocols and Precautions in Laboratory Settings - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 6. safety.charlotte.edu [safety.charlotte.edu]

- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 8. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Phenyl(trichloromethyl)mercury

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques utilized for the comprehensive characterization of phenyl(trichloromethyl)mercury (C₆H₅HgCCl₃). This compound is a significant organomercury compound, primarily employed as a precursor for dichlorocarbene in organic synthesis.[1][2] A thorough understanding of its structural and electronic properties through various spectroscopic methods is paramount for its effective and safe utilization in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this compound. The guide emphasizes the synergy between these techniques to provide a holistic analytical perspective, complete with detailed experimental protocols and data interpretation.

Introduction: The Significance of this compound

This compound, a white crystalline solid, holds a unique position in the arsenal of synthetic organic chemistry.[1][2] Its primary utility lies in its ability to thermally decompose and generate dichlorocarbene (:CCl₂), a highly reactive intermediate.[2] This property makes it a valuable reagent for the synthesis of gem-dichlorocyclopropanes from alkenes, often with cleaner reactions and higher yields compared to traditional methods.[2]

The molecule consists of a phenyl group and a trichloromethyl group covalently bonded to a central mercury atom. X-ray crystallography studies have revealed a nearly linear C-Hg-C bond angle of 179°, with Hg-C bond distances of approximately 2.047 Å.[1] Understanding the nuances of its chemical structure and purity is critical, not only for predictable reactivity but also for ensuring safety, given the inherent toxicity of organomercury compounds.[2][3]

This guide will systematically dissect the application of key spectroscopic techniques to elucidate the molecular identity, purity, and electronic environment of this compound.

Molecular Structure and Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its spectroscopic analysis.

| Property | Value | Reference |

| Chemical Formula | C₇H₅Cl₃Hg | [1] |

| Molar Mass | 396.06 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 117–118 °C | [1] |

| Solubility | Soluble in organic solvents like chloroform and diethyl ether. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound in solution. A multi-nuclear approach, including ¹H, ¹³C, and ¹⁹⁹Hg NMR, provides a comprehensive picture of the molecule's framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the phenyl group protons.

-

Expected Chemical Shifts: The aromatic protons of the phenyl group will typically appear as a multiplet in the region of δ 7.0-7.5 ppm. The exact chemical shifts and splitting patterns will depend on the solvent used and the specific spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Employ a standard pulse sequence for proton NMR.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts:

-

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 120-140 ppm. Due to the influence of the mercury atom, the ipso-carbon (the carbon directly attached to mercury) will likely be deshielded and may show coupling to the ¹⁹⁹Hg nucleus.

-

Trichloromethyl Carbon: The carbon of the -CCl₃ group is expected to appear at a significantly different chemical shift, likely in the range of δ 80-100 ppm, due to the strong deshielding effect of the three chlorine atoms.

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent, to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Instrument Setup:

-

Use a spectrometer with a carbon-observe probe.

-

Set the spectral width to encompass both the aromatic and aliphatic regions (e.g., 0-200 ppm).

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

-

Data Acquisition:

-

Acquire a larger number of scans compared to ¹H NMR.

-

Reference the spectrum to the deuterated solvent signal.

-

¹⁹⁹Hg NMR Spectroscopy

Direct observation of the mercury nucleus provides invaluable insight into the electronic environment around the metal center. Mercury has two NMR-active nuclei, ¹⁹⁹Hg and ²⁰¹Hg, with ¹⁹⁹Hg being the nucleus of choice due to its spin of 1/2, which results in sharper signals.[5]

-

Key Considerations:

-

Wide Chemical Shift Range: ¹⁹⁹Hg chemical shifts span a very wide range, which can be thousands of ppm.[5][6][7] This makes it a sensitive probe for changes in coordination and electronic effects.

-

Low Sensitivity: ¹⁹⁹Hg is a low-sensitivity nucleus, requiring more concentrated samples and longer acquisition times.[5]

-

Referencing: Historically, dimethylmercury has been used as a reference standard; however, due to its extreme toxicity, safer alternatives are now recommended.[6][8]

-

Experimental Protocol: ¹⁹⁹Hg NMR Spectroscopy

-

Sample Preparation: A highly concentrated sample is essential.[6][8] Dissolve a significant amount of this compound in a minimal amount of a suitable solvent.

-

Instrument Setup:

-

A multinuclear probe capable of observing ¹⁹⁹Hg is required.

-

The spectral width must be set to be very large to accommodate the wide chemical shift range.

-

Careful calibration of the pulse width is necessary for optimal signal excitation.

-

-

Data Acquisition:

-

A large number of scans will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Referencing can be done externally using a known mercury standard.

-

Data Summary Table: Expected NMR Data

| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H | Aromatic | ~7.0 - 7.5 | Multiplet |

| ¹³C | Phenyl | ~120 - 140 | Multiple signals |

| ¹³C | -CCl₃ | ~80 - 100 | Singlet |

| ¹⁹⁹Hg | Organomercurial | Highly variable | Singlet |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Vibrational Modes:

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.[9]

-

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the phenyl ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.[9]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations of the trichloromethyl group are expected to appear in the fingerprint region, typically between 800-600 cm⁻¹.

-

Hg-C Stretch: The mercury-carbon stretching vibrations will occur at lower frequencies, typically below 600 cm⁻¹.

-

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Set the spectral range to cover the mid-infrared region (4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent or KBr pellet.

-

Acquire the sample spectrum and ratio it against the background to obtain the absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

-

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a cluster of peaks corresponding to the molecular ion, reflecting the isotopic distribution of mercury, chlorine, and carbon. The most abundant isotopes are ¹²C, ¹H, ³⁵Cl, ³⁷Cl, and several mercury isotopes (¹⁹⁸Hg, ¹⁹⁹Hg, ²⁰⁰Hg, ²⁰¹Hg, ²⁰²Hg, ²⁰⁴Hg). This isotopic pattern is a definitive signature for the presence of these elements.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine atom, the trichloromethyl radical, or the phenyl radical. The fragmentation pattern can be used to confirm the connectivity of the molecule. For example, a prominent peak corresponding to the C₆H₅Hg⁺ fragment would be expected.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC and then introduced into the mass spectrometer.[3]

-

Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a common, high-energy ionization technique that often leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques that are less likely to cause fragmentation and are useful for confirming the molecular weight.

-

-

Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF; or Orbitrap) is advantageous for determining the accurate mass and confirming the elemental composition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation will primarily involve electronic transitions within the phenyl group.

-

Expected Absorptions: The phenyl ring will exhibit characteristic π → π* transitions. Typically, two main absorption bands are expected for substituted benzenes:

-

A strong absorption band (the E2-band) around 200-220 nm.

-

A weaker, fine-structured band (the B-band) in the region of 250-280 nm.

-

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.[10]

-

Set the wavelength range to scan from approximately 190 nm to 400 nm.

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the spectrum of the sample solution. The instrument will automatically subtract the baseline.

-

Synergy of Spectroscopic Techniques: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Safety Considerations

This compound is a highly toxic organomercury compound.[2][3] It is fatal if swallowed, inhaled, or in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis techniques. This guide has provided a comprehensive overview of the theoretical principles, practical experimental protocols, and expected data for each method. By following these guidelines, researchers can confidently and safely determine the structure, purity, and electronic properties of this important organometallic reagent, ensuring its effective use in synthetic applications.

References

-

Wikipedia. This compound. [Link]

-

Grokipedia. This compound. [Link]

-

PubChem. This compound. [Link]

-

University of Ottawa. (Hg) Mercury NMR. [Link]

-

ChemSrc. This compound. [Link]

-

ChemRxiv. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

ACS Publications. Phenyl(trihalomethyl)mercury compounds. Exceptionally versatile dihalocarbene precursors. [Link]

-

Organic Syntheses. This compound. [Link]

-

National Institutes of Health. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later. [Link]

-

Lat. Am. J. Phys. Educ. Detection of mercurial products of the degradation of phenylmercuric acetate by heterogenous phocatalysis. [Link]

-

ResearchGate. Speciation of mercury, methylmercury, ethylmercury and phenylmercury by Fourier transform infrared spectroscopy of whole bacterial cells. [Link]

-

Wikipedia. Mercury (element). [Link]

-

ResearchGate. UV–Vis Spectrophotometric Determination of Mercury Based on Room Temperature Ionic Liquids Enhanced Hollow-Fiber Liquid-Phase Microextraction. [Link]

-

Royal Society of Chemistry. Speciation of mercury, methylmercury, ethylmercury and phenylmercury by Fourier transform infrared spectroscopy of whole bacterial cells. [Link]

-

Exposome-Explorer. Material Safety Data Sheet Phenylmercuric chloride, 98%. [Link]

-

IMSERC. NMR Periodic Table: Mercury NMR. [Link]

-

National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

King's Centre for Visualization in Science. Phenylmethanol. [Link]?key=phenylmethanol]([Link])

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | C7H5Cl3Hg | CID 76799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 6. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Periodic Table: Mercury NMR [imserc.northwestern.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. aqa.org.ar [aqa.org.ar]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Phenyl(trichloromethyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(trichloromethyl)mercury (C₆H₅HgCCl₃) is a significant organomercury compound, primarily utilized as a potent and versatile reagent for the generation of dichlorocarbene (:CCl₂). This highly reactive intermediate is crucial for the synthesis of gem-dichlorocyclopropanes, a structural motif present in various biologically active molecules and synthetic intermediates. A thorough understanding of the structural and electronic properties of this compound is paramount for its safe handling and effective application in synthetic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound, providing detailed insights into its molecular structure. This guide offers a comprehensive overview of the ¹H and ¹³C NMR data for this compound, including experimental protocols and an analysis of its spectral features.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features a mercury atom bonded to a phenyl group and a trichloromethyl group. The key NMR-active nuclei in this molecule are ¹H, ¹³C, and ¹⁹⁹Hg. While ¹H and ¹³C NMR are standard techniques for characterizing organic moieties, ¹⁹⁹Hg NMR can provide direct information about the electronic environment of the mercury center.

Caption: Molecular structure of this compound.

¹H and ¹³C NMR Spectral Data

While a comprehensive, publicly available dataset for the ¹H and ¹³C NMR of this compound is not readily found in the primary literature, the expected spectral features can be reliably predicted based on the analysis of similar organomercury compounds and general principles of NMR spectroscopy. The data presented here is an educated estimation and should be considered as a guide for spectral interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Multiplicity | Expected ¹⁹⁹Hg Coupling |

| C-Hg (ipso) | - | ~170 | Singlet | Yes (¹JC-Hg) |

| C-ortho | ~7.4 | ~137 | Doublet | Yes (²JH-Hg, ³JC-Hg) |

| C-meta | ~7.3 | ~129 | Triplet | Yes (³JH-Hg, ⁴JC-Hg) |

| C-para | ~7.2 | ~128 | Triplet | Yes (⁴JH-Hg, ⁵JC-Hg) |

| C-CCl₃ | - | ~95 | Singlet | Yes (¹JC-Hg) |

Interpretation of Spectral Data

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl group. These protons will appear as a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm). The protons in the ortho position are expected to be the most deshielded due to the electron-withdrawing effect of the mercury atom. The meta and para protons will appear at slightly higher fields.

A key feature to look for in the ¹H NMR spectrum is the presence of satellite peaks arising from coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance). These satellite peaks will flank the main proton signals and their separation will correspond to the coupling constant (JH-Hg). The magnitude of these coupling constants provides valuable structural information, with typical values for two-bond coupling (²JH-Hg) in phenylmercury compounds being in the range of 100-200 Hz.

¹³C NMR Spectrum

The ¹³C NMR spectrum will exhibit signals for the six distinct carbon atoms of the phenyl ring and the single carbon of the trichloromethyl group.

-

Phenyl Carbons: The ipso-carbon (directly bonded to mercury) is expected to be significantly downfield shifted (around 170 ppm) due to the large polarizability of the mercury atom. The ortho, meta, and para carbons will appear in the typical aromatic region (120-140 ppm).

-

Trichloromethyl Carbon: The carbon of the -CCl₃ group is also expected to be significantly deshielded due to the presence of three electron-withdrawing chlorine atoms and the mercury atom, likely appearing around 95 ppm.

Similar to the ¹H NMR spectrum, the ¹³C signals will also exhibit satellite peaks due to coupling with ¹⁹⁹Hg. The one-bond carbon-mercury coupling constant (¹JC-Hg) is typically very large, often in the range of 2000-3000 Hz for alkyl and aryl mercury compounds. This large coupling is a definitive characteristic of a direct carbon-mercury bond.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: this compound is soluble in many common organic solvents.[1] Deuterated chloroform (CDCl₃) is a suitable choice as it is a good solvent for the compound and its residual peak does not interfere with the aromatic signals of the analyte.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the ¹H NMR spectrum.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Spectral Width: Set the spectral width to cover the aromatic and any potential impurity regions (e.g., 0-10 ppm).

-

Number of Scans: Due to the high sensitivity of ¹H NMR, a small number of scans (e.g., 8-16) is typically adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: A wider spectral width is needed to encompass the signals of both the aromatic and the organometallic carbons (e.g., 0-200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, such as the ipso-carbon and the trichloromethyl carbon, to fully relax and provide accurate integration.

-

Caption: Experimental workflow for NMR analysis of this compound.

Safety Considerations

This compound is a highly toxic organomercury compound and must be handled with extreme caution.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It can also cause damage to organs through prolonged or repeated exposure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.

Conclusion

References

-

PubChem. this compound. [Link]

-

Wikipedia. this compound. [Link]

-

Grokipedia. this compound. [Link]

-

ChemSrc. this compound. [Link]

Sources

The Generation of Dichlorocarbene from Seyferth's Reagent: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism and practical application of dichlorocarbene generation from Seyferth's reagent, primarily phenyl(trihalomethyl)mercury compounds. For decades, these reagents have been invaluable tools in organic synthesis, offering a reliable and clean source of dichlorocarbene for the synthesis of gem-dichlorocyclopropanes, key intermediates in the development of novel pharmaceuticals and complex molecules. This document moves beyond a standard protocol, delving into the mechanistic underpinnings of the thermal decomposition, the kinetics that govern the reaction, and the causality behind experimental choices. Detailed, field-proven protocols, safety guidelines for the handling of organomercury compounds, and visual representations of the mechanistic pathways are provided to ensure both a deep understanding and safe, effective implementation in the laboratory.

Introduction: The Enduring Utility of Seyferth's Reagent

The introduction of a dichloromethylene group (:CCl₂) into an organic molecule is a powerful transformation, enabling the construction of strained ring systems and providing a versatile handle for further functionalization. While numerous methods exist for the generation of dichlorocarbene, the use of organomercury compounds, specifically phenyl(trihalomethyl)mercury, known as Seyferth's reagents, remains a cornerstone for specific applications.[1][2] First pioneered by Dietmar Seyferth, these reagents offer distinct advantages, particularly in their ability to deliver dichlorocarbene under neutral, thermal conditions, avoiding the often harsh basic or acidic environments required by other methods.[1] This characteristic makes them compatible with a wider range of sensitive substrates, a critical consideration in multi-step organic synthesis and drug development.

This guide will focus on the most common Seyferth's reagent, phenyl(trichloromethyl)mercury (C₆H₅HgCCl₃), and elucidate the mechanism by which it serves as a clean and efficient precursor to dichlorocarbene. We will explore the key mechanistic step, an α-elimination reaction, and provide practical, step-by-step instructions for its application in the cyclopropanation of alkenes. Furthermore, this document will address the critical safety considerations associated with the use of these toxic organomercury compounds, providing a framework for their responsible handling and disposal.

The Core Mechanism: A Concerted α-Elimination

The generation of dichlorocarbene from this compound proceeds through a thermal α-elimination reaction.[3] This intramolecular process involves the transfer of a chlorine atom to the mercury center with the concomitant extrusion of dichlorocarbene. The overall transformation can be represented as follows:

C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂

Unlike β-eliminations which lead to the formation of alkenes, α-elimination occurs on a single carbon atom, resulting in the formation of a carbene. This process is believed to be a concerted, non-ionic reaction, proceeding through a three-membered cyclic transition state.

The Transition State: A Synchronous Bond Reorganization

The key to understanding the efficiency and clean nature of dichlorocarbene generation from Seyferth's reagent lies in the nature of the transition state. The thermal decomposition is thought to proceed through a synchronous process where the C-Hg bond is cleaved, and a Cl-Hg bond is formed simultaneously with the extrusion of the dichlorocarbene moiety. This concerted mechanism avoids the formation of highly reactive, charged intermediates, which can lead to undesirable side reactions.

Diagram: Proposed Transition State for α-Elimination

Caption: Concerted α-elimination from Seyferth's reagent.

Reaction Kinetics and Causality

While extensive kinetic studies on the thermal decomposition of benzylphenylmercury have been conducted, detailed quantitative data for this compound is less readily available in recent literature. However, the established principles from related systems provide valuable insights. The decomposition of benzylphenylmercury in toluene follows first-order kinetics, with the rate-determining step being the homolytic cleavage of the Hg-C bond.[4] For this compound, the thermal decomposition is also a unimolecular process, and its rate is primarily dependent on temperature. The reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent such as benzene or toluene, to achieve a practical rate of dichlorocarbene generation. The choice of a higher temperature directly influences the rate of decomposition and, consequently, the rate of the subsequent cyclopropanation reaction.

Experimental Protocol: Dichlorocyclopropanation of an Alkene

The following protocol provides a detailed, step-by-step methodology for the dichlorocyclopropanation of an alkene using this compound. This procedure is a representative example and may require optimization for different substrates.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Properties |

| This compound | C₇H₅Cl₃Hg | 396.06 | White solid, M.P. 117-118 °C |

| Alkene (e.g., Cyclohexene) | C₆H₁₀ | 82.14 | Colorless liquid |

| Anhydrous Benzene or Toluene | C₆H₆ / C₇H₈ | 78.11 / 92.14 | Dry, inert solvent |

| Inert Gas (Argon or Nitrogen) | Ar / N₂ | - | For maintaining an inert atmosphere |

Experimental Workflow

Diagram: Experimental Workflow for Dichlorocyclopropanation

Caption: Step-by-step experimental workflow.

Detailed Procedure

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C and assembled hot under a stream of inert gas (argon or nitrogen). This is crucial to prevent the hydrolysis of the Seyferth's reagent and the carbene intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, place this compound (1.0 equivalent).

-

Solvent and Reagent Addition: Add anhydrous benzene or toluene to the flask to dissolve the Seyferth's reagent. To this solution, add the alkene (1.0 to 1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C for benzene) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting alkene. The reaction is typically complete within a few hours.

-